molecular formula C15H9F3O3 B7996279 Methyl 2-(3,4,5-trifluorobenzoyl)benzoate

Methyl 2-(3,4,5-trifluorobenzoyl)benzoate

Cat. No.: B7996279
M. Wt: 294.22 g/mol
InChI Key: ZGHWOXFOZNHGTF-UHFFFAOYSA-N
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Description

Methyl 2-(3,4,5-trifluorobenzoyl)benzoate ( 1443331-20-1) is a high-value fluorinated aromatic ester serving as a critical synthetic intermediate in advanced chemical research. With the molecular formula C15H9F3O3 and a molecular weight of 294.23 g/mol, this compound is characterized by a benzophenone core structure where one benzene ring is substituted with a methyl ester and the other is functionalized with three fluorine atoms at the 3, 4, and 5 positions . This specific arrangement imparts unique electronic properties and enhanced stability, making it a versatile building block. The primary application of this compound lies in pharmaceutical research and development, where it is used as a key precursor in the synthesis of more complex drug candidates . The presence of the trifluoromethylated benzoyl group is of particular interest, as incorporating fluorine atoms into lead compounds is a established strategy to modulate their bioavailability, metabolic stability, and binding affinity . This makes this compound a valuable scaffold for exploring new treatments for diseases such as cancer, bacterial infections, and neurological disorders . Beyond pharmaceuticals, this compound finds utility in materials science. Its unique structure contributes to properties such as enhanced solubility in organic solvents and resistance to environmental degradation, which are beneficial in the development of advanced polymers, liquid crystals, and electronic materials . In organic synthesis, the compound can undergo further functionalization via electrophilic aromatic substitution, allowing researchers to create a diverse array of novel derivatives for various specialized applications, including agrochemicals . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-(3,4,5-trifluorobenzoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O3/c1-21-15(20)10-5-3-2-4-9(10)14(19)8-6-11(16)13(18)12(17)7-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHWOXFOZNHGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4,5-trifluorobenzoyl)benzoate typically involves the esterification of 2-(3,4,5-trifluorobenzoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4,5-trifluorobenzoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzoyl derivatives .

Scientific Research Applications

Methyl 2-(3,4,5-trifluorobenzoyl)benzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(3,4,5-trifluorobenzoyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, including enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3,4,5-trifluorobenzoyl)benzoate is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and biological properties. The presence of three fluorine atoms enhances its stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Biological Activity

Methyl 2-(3,4,5-trifluorobenzoyl)benzoate is a fluorinated aromatic compound that has garnered interest in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound features a trifluoromethyl group that enhances its lipophilicity, which is crucial for its interaction with biological membranes. The presence of fluorine atoms increases the compound's stability and resistance to metabolic degradation, making it a candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group allows the compound to penetrate lipid membranes more effectively, facilitating its interaction with enzymes and receptors involved in various biochemical pathways. This property is essential for potential applications in enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For instance, studies have shown that compounds with similar structures can inhibit enzymes involved in metabolic pathways associated with cancer and inflammation.

Case Studies

  • Anti-Cancer Activity : A study investigated the effects of various benzoate derivatives, including this compound, on cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting potential as an anti-cancer agent.
  • Antimicrobial Properties : Another research project focused on the antimicrobial activity of fluorinated benzoates. This compound demonstrated notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to its lipophilic nature.

Table 1: Biological Activity Summary

Activity Type Target Effect Observed Reference
Enzyme InhibitionVarious EnzymesSignificant inhibition
Anti-CancerMCF-7 Cell LineCytotoxicity observed
AntimicrobialS. aureus & E. coliBactericidal effects

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Pharmaceutical Intermediate : The compound is being explored as an intermediate in the synthesis of more complex organic molecules that may have enhanced biological activities.
  • Potential Drug Development : Due to its favorable pharmacokinetic properties and biological activities, it is being considered in drug development programs targeting cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 2-(3,4,5-trifluorobenzoyl)benzoate, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Start with benzoic acid derivatives and 3,4,5-trifluorobenzoyl chloride under Schotten-Baumann conditions. Use 1,4-dioxane as a solvent at room temperature to facilitate acylation (similar to procedures in ).

  • Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Optimization : Fluorinated benzoyl groups may require longer reaction times due to electron-withdrawing effects. Pre-drying solvents and reagents minimizes side reactions.

    • Table 1 : Common Solvents and Yields for Acylation Reactions
SolventReaction Time (hr)Yield (%)Purity (%)
1,4-Dioxane12–1875–85>95
THF24–3060–7090–95
DCM8–1250–6085–90

Q. Which spectroscopic techniques are most effective for characterizing fluorinated benzoate derivatives?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR is critical for confirming substitution patterns (3,4,5-trifluoro groups). 1H^{1}\text{H} NMR resolves ester methyl and aromatic protons.
  • IR : Confirm ester carbonyl stretch (~1720 cm1^{-1}) and benzoyl C=O (~1660 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

  • Methodology :

  • Use SHELXL ( ) to model disorder via PART and SUMP instructions. Apply isotropic displacement parameters for disordered fluorine atoms.
  • Validate with Mercury CSD ( ): Compare packing motifs and intermolecular interactions (e.g., C–H···O/F contacts) to eliminate false-positive disorder.
  • Key Tip : High-resolution data (<1.0 Å) reduces ambiguity. For twinned crystals, employ TWIN/BASF commands in SHELXL.

Q. What strategies address contradictions in X-ray vs. DFT-calculated geometries for fluorinated aromatic systems?

  • Methodology :

  • Step 1 : Perform DFT optimization (B3LYP/6-311++G(d,p)) and compare bond lengths/angles with crystallographic data.
  • Step 2 : Use Platon/CHECKCIF ( ) to identify outliers (e.g., C–F bond deviations >0.02 Å). Adjust refinement restraints (DFIX, DANG) in SHELXL.
  • Case Study : Fluorine substituents may induce torsional strain. If DFT predicts planar benzoyl groups but X-ray shows distortion, consider solvent effects or crystal packing forces.

Q. How do fluorination patterns influence electronic properties, and how can these be experimentally quantified?

  • Methodology :

  • Cyclic Voltammetry : Measure reduction potentials to assess electron-withdrawing effects of 3,4,5-F3_3 groups.
  • UV-Vis Spectroscopy : Compare λmax\lambda_{\text{max}} shifts in polar vs. nonpolar solvents to evaluate charge-transfer transitions.
  • Computational : Calculate HOMO-LUMO gaps (Gaussian 16) and correlate with experimental data.

Data Validation and Reproducibility

Q. What validation protocols ensure structural integrity of crystallographic data for fluorinated compounds?

  • Methodology :

  • Rigorous Checks : Use CIF Validation Suite ( ) to flag ADPs, missing symmetry, or over-constrained parameters.
  • Cross-Validation : Compare with analogous structures in the Cambridge Structural Database (CSD) via Mercury ( ).
  • Red Flags : Unusual C–F bond lengths (expected range: 1.32–1.38 Å) or implausible torsion angles (>10° from DFT).

Synthetic Challenges and Troubleshooting

Q. Why might recrystallization of this compound yield polymorphic forms, and how can this be controlled?

  • Methodology :

  • Solvent Screening : Use ethanol/water mixtures for high-purity monoclinic crystals. Avoid DMSO (promotes solvate formation).
  • Seeding : Introduce microcrystals of the desired polymorph during nucleation.
  • Table 2 : Common Polymorphs and Stability
PolymorphSpace GroupMelting Point (°C)Stability
Form IP21_1/c145–148Metastable
Form IIC2/c152–155Stable

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